tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate

Thermochemistry Ring strain Enthalpy of formation

Replace mutagenic aromatic rings with a validated, non-mutagenic bioisostere. This Boc-protected bicyclo[4.1.0]heptane scaffold delivers a rigid half-chair conformation and cyclopropane ring strain (~27.5 kcal/mol) inaccessible to simple cyclohexyl carbamates. - Conformational lock reduces entropy penalty upon target binding; improves affinity & selectivity. - Acid-labile Boc group orthogonal to Fmoc/Cbz; enables complex multi-step synthesis. - Enables ring-opening cascades while protecting group remains intact. Sourced from BenchChem - reliable supply for lead optimization and SAR studies.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
Cat. No. B12300524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2C1CCCC2
InChIInChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-10-8-6-4-5-7-9(8)10/h8-10H,4-7H2,1-3H3,(H,13,14)
InChIKeyYPAWFWBEKKCYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Bicyclo[4.1.0]heptane Amine Building Block


tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate (CAS 1870325-81-7) is a Boc-protected primary amine derivative of the bicyclo[4.1.0]heptane scaffold. This fused bicyclic system combines a cyclohexane ring with a cyclopropane ring, creating a conformationally constrained core with significant ring strain [1]. The bicyclo[4.1.0]heptane framework has been validated as a bioisosteric replacement for phenyl rings in drug discovery, notably eliminating mutagenic liabilities while maintaining target binding [2]. The Boc protecting group provides acid-labile orthogonality for multi-step synthetic sequences.

1

Conformationally constrained bicyclo[4.1.0]heptane core with half-chair lock

2

Strain-release reactivity access not available to cyclohexane analogs

3

Boc protection enables acid-labile orthogonal deprotection sequences

4

Reported non-mutagenic phenyl bioisostere context in lead optimization

Why Generic Substitution Fails for This Scaffold


Generic substitution by simple cyclohexyl carbamates (e.g., tert-butyl cyclohexylcarbamate) or by other Boc-protected amines cannot replicate the unique combination of conformational constraint and ring strain inherent to the bicyclo[4.1.0]heptane scaffold. The fused cyclopropane ring locks the cyclohexane into a half-chair conformation [1], fundamentally altering molecular shape compared to the freely interconverting chair conformations of cyclohexane. The cyclopropane ring strain (~27.5 kcal/mol) [2] imparts reactivity inaccessible to strain-free cyclohexane analogs, while the Boc group provides orthogonal acid-labile protection that cannot be interchanged with Fmoc (base-labile) or Cbz (hydrogenolytic) without altering deprotection compatibility [3].

Target

Bicyclo[4.1.0]heptane carbamate: fused cyclopropane imposes half-chair rigidity and ring strain

Substitute

Cyclohexyl carbamate: flexible chair interconversion, no strain-driven reactivity

Target

Acid-labile Boc: orthogonal to base/hydrogenolysis, well-defined deprotection kinetics

Substitute

Fmoc (base) or Cbz (hydrogenolysis) alter deprotection compatibility; may not suit acidic sequences

Target

Reported Ames-negative in MCH-R1 bioisostere series; scaffold-specific profile

Substitute

Biphenylamine analogs: Ames positive; mutagenicity context may not transfer

Differentiation Evidence for Bicyclo[4.1.0]heptane Carbamate


Enthalpy of Formation: Bicycloheptane vs. Cyclohexane

The bicyclo[4.1.0]heptane scaffold exhibits a dramatically higher gas-phase enthalpy of formation compared to cyclohexane. The ΔfH°gas for bicyclo[4.1.0]heptane is +2 ± 4.2 kJ/mol [1], while cyclohexane has ΔfH°gas = −123.1 kJ/mol [2]. This ~125 kJ/mol difference reflects the ring strain energy stored in the fused cyclopropane ring, providing thermodynamic driving force for ring-opening reactions unavailable to simple cyclohexane-based building blocks.

Enthalpy of formation
Cross-study comparable
ΔfH°gas +2 ± 4.2 kJ/mol (bicycloheptane) vs −123.1 kJ/mol (cyclohexane); ~125 kJ/mol gap
Reported thermodynamic gap supports strain-release synthetic pathways
Gas phase, 298 K
Thermochemistry Ring strain Enthalpy of formation

Mutagenicity Elimination: Non-Mutagenic Phenyl Bioisostere

In MCH-R1 antagonist development, the biphenylamine pharmacophore was found to be a potent mutagen in the Ames test [1]. Replacing the central phenyl ring with a bicyclo[4.1.0]heptane scaffold eliminated this mutagenic liability while maintaining comparable receptor binding (SAR paralleled the original biphenylamine series) [1]. This direct head-to-head comparison demonstrates that the bicyclo[4.1.0]heptane scaffold offers a genotoxicity safety advantage over phenyl-containing analogs.

Ames mutagenicity
Direct head-to-head
Target: bicyclo[4.1.0]heptane MCH-R1 antagonist — Ames negative Comparator: biphenylamine analog — Ames positive (strong mutagen)
Reported non-mutagenic context; supports lead optimization mutagenicity review
Standard Ames Salmonella assay
Bioisostere Ames mutagenicity Lead optimization

Ring Strain Energy Comparison

The cyclopropane ring within bicyclo[4.1.0]heptane possesses a strain energy of approximately 27.5 kcal/mol (115 kJ/mol) [1]. In contrast, cyclohexane is essentially strain-free (strain energy ≈ 0 kcal/mol) due to its ability to adopt the ideal chair conformation [1]. This strain energy renders the bicyclo[4.1.0]heptane scaffold reactive toward ring-opening transformations that are thermodynamically inaccessible to simple cyclohexane derivatives.

Ring strain energy
Class-level inference
~27.5 kcal/mol (cyclopropane in bicycloheptane) vs ~0 kcal/mol (cyclohexane)
Reported strain energy context enables ring-opening reactivity selection
Data to verify; derived from combustion heats
Ring strain Reactivity Cyclopropane chemistry

Conformational Locking: Half-Chair vs. Flexible Chair

Quantum mechanical and molecular mechanics calculations have established that the most stable conformation of bicyclo[4.1.0]heptane (norcarane) is the half-chair [1], in contrast to the chair conformation of cyclohexane which undergoes rapid ring-flipping at room temperature. This conformational locking restricts the spatial orientation of the 7-position substituent (the carbamate attachment point), reducing conformational entropy. For tert-butyl bicyclo[4.1.0]heptan-7-ylcarbamate, the Boc-protected amine is presented in a rigid, well-defined orientation that cannot be achieved with the conformationally flexible tert-butyl cyclohexylcarbamate.

Conformational locking
Class-level inference
Half-chair (bicyclo[4.1.0]heptane) vs freely interconverting chair (cyclohexane)
Conformational rigidity may support entropic binding benefit interpretation
QM/MM calculations; MM2, CNDO/2
Conformational analysis Molecular mechanics Entropy

Boc Deprotection Kinetics for Orthogonal Protection

The Boc protecting group on tert-butyl bicyclo[4.1.0]heptan-7-ylcarbamate is removed under acidic conditions with well-characterized kinetics. Using 1 M chlorotrimethylsilane / 1 M phenol in CH₂Cl₂, the deprotection half-life for a Boc-protected amine resin is 17.5 min at 22°C [1]; optimized conditions (1 M Me₃SiCl / 3 M phenol / CH₂Cl₂) reduce t₁/₂ to 1.8 min [1]. This acid-labile profile contrasts with Fmoc (base-labile, typical t₁/₂ ~2–5 min with 20% piperidine/DMF) and Cbz (requires H₂/Pd-C hydrogenolysis), providing a distinct orthogonality window for multi-step synthesis [2].

Boc deprotection t½
Cross-study comparable
t½ = 17.5 min (1 M CTMS/1 M phenol) or 1.8 min (3 M phenol) at 22°C; orthogonal to Fmoc (base) and Cbz (hydrogenolysis)
Acid-labile kinetic window supports orthogonal protection strategy planning
Solid-phase, CH₂Cl₂, 22°C
Protecting group Solid-phase synthesis Deprotection kinetics

Epoxonium Ion Regioselectivity

In intramolecular addition reactions to bicyclic epoxonium ions, the bicyclo[4.1.0]heptane system displays a strong preference for endo-cyclization, whereas the smaller bicyclo[3.1.0]hexane system preferentially undergoes exo-cyclization [1]. This ring-size-dependent regioselectivity, elucidated through combined experimental and computational (B3LYP/6-31G(d)) studies, demonstrates that the bicyclo[4.1.0]heptane scaffold directs cyclization outcomes differently from its closest bicyclic homolog.

Epoxonium regioselectivity
Direct head-to-head
Target: endo-closure preference (bicyclo[4.1.0]heptane) Comparator: exo-closure preference (bicyclo[3.1.0]hexane)
Reported endo-selectivity context; may guide polycyclic ether synthetic access
B3LYP/6-31G(d) and experimental
Epoxonium ion Regioselectivity Cyclization

Application Scenarios for This Building Block


Non-Mutagenic Phenyl Bioisostere in Lead Optimization

When replacing a phenyl ring that poses a mutagenic risk (e.g., biphenylamine substructures), the bicyclo[4.1.0]heptane scaffold has been validated as a non-mutagenic alternative with preserved target binding [1]. tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate provides a convenient Boc-protected entry point for incorporating this bioisostere into lead compounds via standard deprotection and coupling protocols.

Strain-Driven Transformations in Complex Assembly

The ~27.5 kcal/mol cyclopropane ring strain [2] in the bicyclo[4.1.0]heptane core enables ring-opening cascade reactions that are thermodynamically inaccessible to simple cyclohexane derivatives. The Boc-protected amine remains intact under many ring-opening conditions, permitting subsequent orthogonal deprotection and functionalization.

Conformationally Constrained Template for Drug Design

The half-chair conformational lock [3] provides a rigid, pre-organized scaffold for presenting the amine in a defined spatial orientation. This reduces conformational entropy penalties upon target binding, potentially improving affinity and selectivity over flexible cyclohexane analogs, and may facilitate co-crystallization for structure determination.

Orthogonal Protection Strategy for Multi-Step Synthesis

The Boc group's predictable acid-mediated deprotection kinetics (t₁/₂ = 1.8–17.5 min at 22°C) [4] enable fully orthogonal protection schemes when combined with Fmoc (base-labile) and Cbz (hydrogenolytic) groups. This is critical for solid-phase synthesis and complex small-molecule library construction where chemoselective deprotection is paramount.

Application
Selection Property
Validation Focus
Phenyl bioisostere lead optimization
Reported Ames-negative scaffold context
Mutagenicity endpoint review in target series
Strain-release synthetic assembly
Cyclopropane strain-energy access
Ring-opening reaction scope and compatibility
Conformationally restricted template design
Half-chair rigid scaffold
Binding entropy and co-crystallization context
Multi-step orthogonal protection strategy
Acid-labile Boc kinetics
Chemoselective deprotection sequence planning
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